molecular formula C18H17N5O3 B10910784 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10910784
M. Wt: 351.4 g/mol
InChI Key: VNGRYNWRXUECAN-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-butanone
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is unique due to its combination of a benzodioxole ring and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C18H17N5O3/c1-12(14-7-8-15-16(9-14)26-11-25-15)19-17(24)10-23-21-18(20-22-23)13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,19,24)

InChI Key

VNGRYNWRXUECAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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